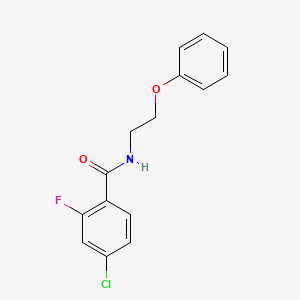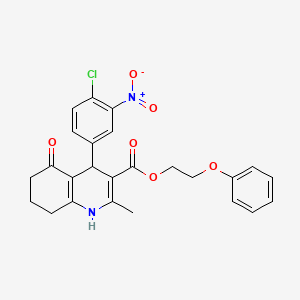![molecular formula C18H11F3N2O4 B5060420 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as NTTF, is a synthetic compound that belongs to the class of furan-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to inhibit the activity of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate various biochemical and physiological processes in cells. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to inhibit the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its potential toxicity towards normal cells and its poor solubility in water.
Orientations Futures
There are several future directions for the research on 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide. One possible direction is to investigate the potential of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a therapeutic agent for the treatment of various inflammatory diseases. Another direction is to explore the use of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a building block for the synthesis of novel furan-based compounds with improved properties. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide and its potential toxicity towards normal cells.
Méthodes De Synthèse
The synthesis of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 2-nitrobenzaldehyde and 2-(trifluoromethyl)phenylboronic acid with furfurylamine in the presence of palladium catalysts. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-2-3-7-13(12)22-17(24)16-10-9-15(27-16)11-5-1-4-8-14(11)23(25)26/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKWYVVKZHOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060341.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)

![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)